molecular formula C9H9N3O3S B379789 Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 307324-80-7

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B379789
CAS No.: 307324-80-7
M. Wt: 239.25g/mol
InChI Key: WCCLAJTVNIHXKC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The initial step involves the synthesis of a thiophene derivative. This can be achieved through the cyclization of a suitable dicarbonyl compound with sulfur sources under acidic conditions.

    Pyrimidine Ring Construction: The thiophene derivative is then subjected to a cyclization reaction with guanidine or its derivatives to form the pyrimidine ring. This step often requires the use of strong bases and high temperatures.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, or reduce the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or ester moieties.

Scientific Research Applications

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Similar in structure but lacks the amino group.

    3-Amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of both an amino group and a methyl ester, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and potential therapeutic applications.

Biological Activity

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (often abbreviated as MAMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

MAMT belongs to the thieno[2,3-d]pyrimidine class of compounds, characterized by a fused thiophene and pyrimidine ring system. Its molecular formula is C10H11N3O3SC_{10}H_{11}N_3O_3S, with a molecular weight of 241.28 g/mol. The structural formula can be represented as follows:

MAMT Structure C10H11N3O3S\text{MAMT Structure }\quad \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3\text{S}
PropertyValue
Molecular FormulaC10H11N3O3S
Molecular Weight241.28 g/mol
SolubilitySoluble in DMF
Boiling PointNot available
Melting PointNot available

Anticancer Properties

Recent studies have highlighted the potential of MAMT as an anticancer agent. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is crucial for oncogenesis. The inhibition of mitogen-activated protein kinase-interacting kinases (Mnks) by MAMT leads to down-regulation of proteins such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells.

Case Study : A study on MV-4-11 cells demonstrated that treatment with MAMT derivatives resulted in significant apoptosis, indicating its potential as a non-toxic therapeutic strategy against cancer .

Antimicrobial Activity

MAMT exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research Findings : A comparative study showed that MAMT derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several pathogens, suggesting its efficacy as an antimicrobial agent.

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Mnk1Competitive0.5
Mnk2Non-competitive1.2

The biological activity of MAMT can be attributed to its interaction with specific targets within the cell:

  • Binding Affinity : Docking studies suggest that MAMT binds effectively to the ATP binding site of Mnks through multiple hydrogen bonds and hydrophobic interactions.
  • Downstream Effects : By inhibiting Mnks, MAMT reduces the levels of phosphorylated eIF4E, leading to decreased expression of anti-apoptotic proteins and cell cycle regulators.

Properties

IUPAC Name

methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-4-5-7(11-3-12(10)8(5)13)16-6(4)9(14)15-2/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLAJTVNIHXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331408
Record name methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307324-80-7
Record name methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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